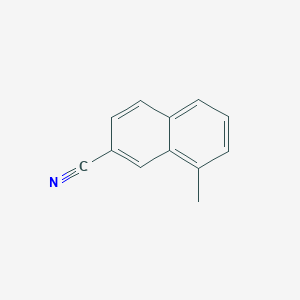
Silvex triethylamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silvex triethylamine salt involves the reaction of 2-(2,4,5-trichlorophenoxy)propionic acid with triethylamine. The reaction typically occurs in an organic solvent such as acetone or ethanol, under controlled temperature and pressure conditions. The process involves the neutralization of the acid with triethylamine, resulting in the formation of the salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often crystallized and purified through filtration and drying .
化学反应分析
Types of Reactions
Silvex triethylamine salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichlorophenoxy group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions. The reactions typically occur in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can result in the formation of various substituted phenoxypropionic acids .
科学研究应用
Silvex triethylamine salt has a wide range of scientific research applications:
作用机制
The mechanism of action of Silvex triethylamine salt involves the disruption of plant growth processes. The compound mimics natural plant hormones, leading to uncontrolled growth and eventual death of the plant. It targets specific molecular pathways involved in cell division and elongation, making it effective against a wide range of broadleaf weeds .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): Another widely used herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): A related compound with similar herbicidal properties.
Mecoprop: A phenoxy herbicide used for similar applications.
Uniqueness
Silvex triethylamine salt is unique due to its specific chemical structure, which provides a balance of effectiveness and reduced toxicity to non-target organisms. Its triethylamine salt form enhances its solubility and ease of application compared to other similar compounds .
属性
CAS 编号 |
53404-74-3 |
|---|---|
分子式 |
C15H22Cl3NO3 |
分子量 |
370.7 g/mol |
IUPAC 名称 |
2-(2,4,5-trichlorophenoxy)propanoate;triethylazanium |
InChI |
InChI=1S/C9H7Cl3O3.C6H15N/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-4-7(5-2)6-3/h2-4H,1H3,(H,13,14);4-6H2,1-3H3 |
InChI 键 |
LYUDCJMUDDMOFE-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC.CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide](/img/structure/B13768265.png)




![N-(2,5-Dimethoxyphenyl)-alpha-[4-(hexadecyloxy)benzoyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide](/img/structure/B13768294.png)




